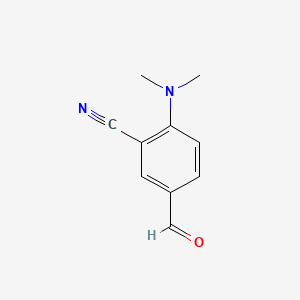

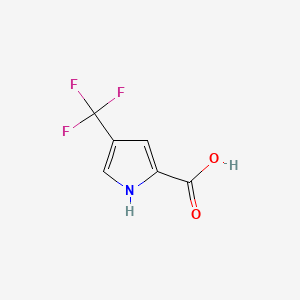

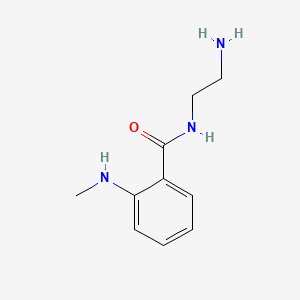

N-(2-aminoethyl)-2-(methylamino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-aminoethyl)-2-(methylamino)benzamide, also known as BMEA, is a chemical compound that has been extensively studied for its potential use in scientific research. BMEA is a derivative of benzamide, which is a common structural motif found in many biologically active compounds. In

Aplicaciones Científicas De Investigación

Neuroleptic Activity : Benzamides, including N-(2-aminoethyl)-2-(methylamino)benzamide derivatives, have been synthesized and evaluated for their neuroleptic activities. These compounds demonstrate a good correlation between their structure and activity, with some showing significant potency as potential drugs for the treatment of psychosis (Iwanami et al., 1981).

Cancer Treatment : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, acts as an isotype-selective histone deacetylase (HDAC) inhibitor. It effectively blocks cancer cell proliferation and induces apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Antiproliferative Activity : Certain benzamide derivatives, including analogues of N-(2-aminoethyl)-2-(methylamino)benzamide, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showing potential as sigma-1 receptor agonists with anti-cancer activity (Youssef et al., 2020).

Melanoma Imaging and Therapy : Benzamide derivatives have been used for imaging melanoma and melanoma metastases. They demonstrate high tumor uptake and are being evaluated for their use in molecular imaging and as transporters for cytostatic agents (Oltmanns et al., 2009).

Colorimetric Sensing : Certain benzamide derivatives can act as colorimetric sensors, showing a drastic color transition in response to fluoride anion, which could be attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Antiarrhythmic Activity : N-(piperidylalkyl)trifluoroethoxybenzamides, a related group of benzamides, have shown oral antiarrhythmic activity in animal models. These compounds, including derivatives like flecainide acetate, have been studied extensively and selected for clinical trials (Banitt et al., 1977).

Antibacterial Activity : Benzamide derivatives like 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide have been shown to exhibit antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).

Monoamine Oxidase-B Inhibitors : Some benzamide analogues, such as N-(2-aminoethyl)benzamide, are competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B), a key enzyme involved in neurotransmitter metabolism (Annan & Silverman, 1993).

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-(methylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12-9-5-3-2-4-8(9)10(14)13-7-6-11/h2-5,12H,6-7,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDWDGJVBBBKHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734213 |

Source

|

| Record name | N-(2-Aminoethyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-(methylamino)benzamide | |

CAS RN |

174878-15-0 |

Source

|

| Record name | N-(2-Aminoethyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.